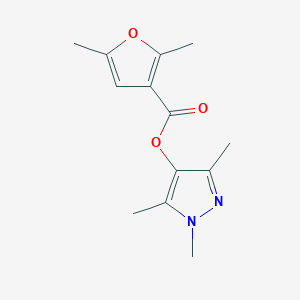
2-(7-chloro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7-chloro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)acetonitrile is a chemical compound that belongs to the benzodiazepine family. It is commonly referred to as CDMB or 2-CDMB. This compound has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Wirkmechanismus
The mechanism of action of 2-CDMB is similar to other benzodiazepines, where it binds to the GABA-A receptor and enhances the inhibitory effects of GABA. This results in an increase in chloride ion influx, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability. This mechanism of action is responsible for the anxiolytic and sedative effects of 2-CDMB.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-CDMB are similar to other benzodiazepines. It has been shown to have anxiolytic, sedative, anticonvulsant, and muscle relaxant effects. Additionally, 2-CDMB has been shown to have a low potential for abuse and dependence, making it a safer alternative to other benzodiazepines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-CDMB in lab experiments is its high purity and stability. Additionally, it has a low potential for toxicity and adverse effects, making it a safer alternative to other benzodiazepines. However, one limitation is the relatively low yield of 2-CDMB, which can make large-scale synthesis challenging.
Zukünftige Richtungen
There are several future directions for research on 2-CDMB. One potential direction is the development of new benzodiazepine derivatives with improved pharmacological properties, such as increased selectivity for specific GABA-A receptor subtypes. Additionally, further research is needed to fully understand the mechanism of action of 2-CDMB and its effects on different physiological systems. Finally, the potential therapeutic applications of 2-CDMB in the treatment of anxiety and sleep disorders should be further explored.
Synthesemethoden
The synthesis of 2-CDMB involves the reaction between 7-chloro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepine-5-carboxylic acid and acetonitrile. The reaction is catalyzed by a strong acid such as sulfuric acid, and the resulting product is purified through recrystallization. The yield of 2-CDMB is typically around 50%, and the purity can be improved through further purification techniques.
Wissenschaftliche Forschungsanwendungen
2-CDMB has shown potential applications in various fields of scientific research. One of the most promising applications is in medicinal chemistry, where it can be used as a starting material for the synthesis of new benzodiazepine derivatives with improved pharmacological properties. Additionally, 2-CDMB has been shown to exhibit anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety and sleep disorders.
Eigenschaften
IUPAC Name |
2-(7-chloro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c1-15-6-2-7-16(8-5-14)12-9-10(13)3-4-11(12)15/h3-4,9H,2,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVXSHYHENYIMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(C2=C1C=CC(=C2)Cl)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7592433.png)

![[4-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7592444.png)
![[4-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7592446.png)
![4-[(3-Piperidin-1-ylpiperidin-1-yl)methyl]pyridine](/img/structure/B7592452.png)



![2,2-Dimethyl-1-[4-(pyridin-4-ylmethyl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7592473.png)

![N-methyl-N-thieno[3,2-d]pyrimidin-4-ylthiophene-2-carboxamide](/img/structure/B7592494.png)

![N-cyclopentyl-N-[2-(dimethylamino)ethyl]-2-methyl-4-(1,2,4-triazol-1-yl)benzamide](/img/structure/B7592519.png)